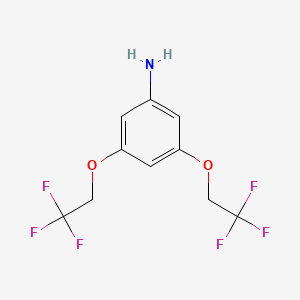

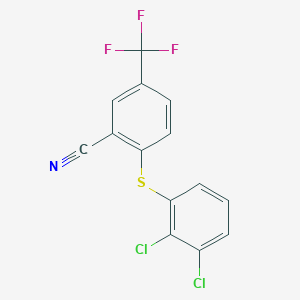

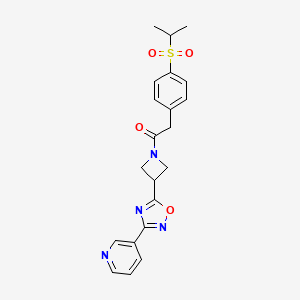

3,5-Bis(2,2,2-trifluoroethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been explored through various methods. For instance, bis(1-trifluoromethyl-2,2,2-trifluoroethoxy)triphenylphosphorane reacts readily with anilines to form N-hexafluoroisopropylated products. By dehydrofluorination, 2-arylamino-1,1,3,3,3-pentafluoropropenes are obtained, indicating a pathway that might be relevant for similar compounds including 3,5-Bis(2,2,2-trifluoroethoxy)aniline (Kubota, Yamamoto, & Tatsuo, 1983).

Molecular Structure Analysis

While specific studies on this compound's molecular structure are scarce, research on similar compounds provides insight into potential structural characteristics. The molecular structures are often confirmed through spectroscopic methods, including NMR and FTIR, which are essential for understanding the compound's framework and electronic properties. For instance, polyimides with 2,2-bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide indicate the role of molecular structure analysis in determining material properties (Myung, Kim, Kim, & Yoon, 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds similar to this compound show a range of reactions and product formations. For example, phenyliodine bis(trifluoroacetate)-mediated oxidative C-C bond formation demonstrates the compound's reactivity towards forming complex structures, such as 3-hydroxy-2-oxindoles and spirooxindoles from anilides, indicating the versatility in chemical reactions and potential for synthesis of varied compounds (Wang, Yuan, Xiong, Zhang-Negrerie, Du, & Zhao, 2012).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and boiling point, are crucial for their application in various fields. For instance, studies on colorless and high organosoluble polyimides from aromatic bis(ether amine)s bearing pendent trifluoromethyl groups indicate that these properties can significantly influence the material's applicability in industries (Yang & Su, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for functionalization, are essential for understanding the compound's utility. Research on reactions with alkoxybenzenes and anilines, forming vinylogous trifluoroacetylation products and bis(trifluoromethyl)quinolines, showcases the compound's diverse chemical behavior and potential for creating a variety of chemically interesting and useful products (Keim, Jasarevic, Miller, & Maas, 2021).

Applications De Recherche Scientifique

Monodentate Transient Directing Group in Synthesis

3,5-Bis(2,2,2-trifluoroethoxy)aniline has been utilized as a monodentate transient directing group (MonoTDG) in the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This approach facilitates the synthesis of symmetrical and unsymmetrical 9-fluorenones with high yields, regioselectivities, and broad functional group compatibility (Wang et al., 2019).

Role in Heterocycle Synthesis

This compound reacts with anilines to form N-hexafluoroisopropylated products. These products can further undergo dehydrofluorination to yield 2-arylamino-1,1,3,3,3-pentafluoropropenes, which are crucial for synthesizing benzo-1,4-dihetero-six membered rings with CF3 groups at the N-α-position (Kubota et al., 1983).

Pesticide Development

This compound is used in the synthetic process of novel pesticides like Bistrifluron. It undergoes various chemical transformations leading to compounds exhibiting potent growth-retarding activity against pests, suitable for industrial production (Liu, 2015).

Substitution Reactions

It has been found effective for regioselective sequential substitution reactions of 5-trifluoromethylpyrimidine derivatives with heteroatom nucleophiles. The trifluoroethoxy group serves as an efficient leaving group in these reactions (Kagawa et al., 2015).

Insecticide Synthesis and SAR Studies

This compound was part of a structure-activity relationship study for the synthesis of anilino-triazine insecticides. It highlighted the importance of electron-withdrawing substituents in enhancing insecticidal potency (Johnson et al., 2017).

Liquid Crystal Research

The compound is involved in synthesizing derivatives used in liquid crystal research. The trifluoromethyl and trifluoromethoxy derivatives exhibit stable smectic phases, contributing to a deeper understanding of liquid crystalline properties (Miyajima et al., 1995).

Safe Preparation of Organic Compounds

This compound is used for the safe and efficient preparation of 3,5-bis(trifluoromethyl)acetophenone, demonstrating its utility in synthesizing complex organic compounds (Zhao, 2007).

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in the development of drugs targeting α-glucosidase .

Mode of Action

It’s suggested that the bridging −nh group of similar compounds forms a hydrogen bond with glu 260 , which could be a possible interaction for this compound as well.

Propriétés

IUPAC Name |

3,5-bis(2,2,2-trifluoroethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6NO2/c11-9(12,13)4-18-7-1-6(17)2-8(3-7)19-5-10(14,15)16/h1-3H,4-5,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOJQURMIYYFAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

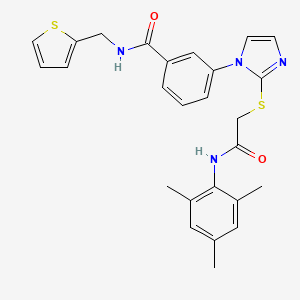

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2494242.png)

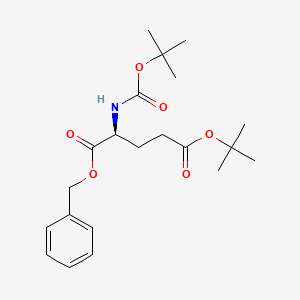

![2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2494243.png)

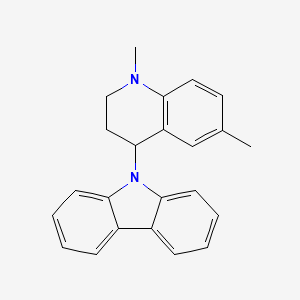

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)

![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)

![N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2494263.png)